molecular formula C19H15F3N4O2S B287328 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Número de catálogo B287328
Peso molecular: 420.4 g/mol
Clave InChI: RHROWSKZARGCSR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as TFP, is a synthetic compound that has gained attention for its potential applications in scientific research.

Aplicaciones Científicas De Investigación

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a selective antagonist of the glycine receptor, which is involved in the regulation of inhibitory neurotransmission in the central nervous system. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to modulate the activity of GABA receptors, which are involved in the regulation of synaptic transmission and neuronal excitability.

Mecanismo De Acción

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole acts as a selective antagonist of the glycine receptor by binding to a specific site on the receptor, which prevents the binding of glycine. This results in a decrease in inhibitory neurotransmission in the central nervous system. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also modulates the activity of GABA receptors by increasing the frequency of channel openings, which enhances the inhibitory effects of GABA.
Biochemical and Physiological Effects:
6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have a number of biochemical and physiological effects. In animal studies, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to increase locomotor activity, decrease anxiety-like behavior, and impair learning and memory. 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have analgesic effects in animal models of pain.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its selectivity for the glycine receptor, which allows for the specific modulation of inhibitory neurotransmission. However, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been found to have off-target effects on other receptors, which may complicate the interpretation of results. Additionally, 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has low solubility in water, which may limit its use in certain experimental settings.

Direcciones Futuras

There are a number of future directions for research on 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the potential therapeutic applications of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in the treatment of neurological disorders, such as epilepsy and chronic pain. Further research is also needed to better understand the mechanisms underlying the effects of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole on synaptic transmission and neuronal excitability. Additionally, the development of more selective and potent glycine receptor antagonists may help to overcome some of the limitations of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments and clinical applications.

Métodos De Síntesis

The synthesis of 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 4-(trifluoromethyl)benzoyl chloride with thiosemicarbazide, followed by the reaction with 3,4-dimethoxybenzyl bromide and sodium hydride. The resulting product is then treated with triethylorthoformate and acetic anhydride to yield 6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole.

Propiedades

Nombre del producto

6-(3,4-Dimethoxybenzyl)-3-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Fórmula molecular

C19H15F3N4O2S

Peso molecular

420.4 g/mol

Nombre IUPAC

6-[(3,4-dimethoxyphenyl)methyl]-3-[4-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C19H15F3N4O2S/c1-27-14-8-3-11(9-15(14)28-2)10-16-25-26-17(23-24-18(26)29-16)12-4-6-13(7-5-12)19(20,21)22/h3-9H,10H2,1-2H3

Clave InChI

RHROWSKZARGCSR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

SMILES canónico

COC1=C(C=C(C=C1)CC2=NN3C(=NN=C3S2)C4=CC=C(C=C4)C(F)(F)F)OC

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.